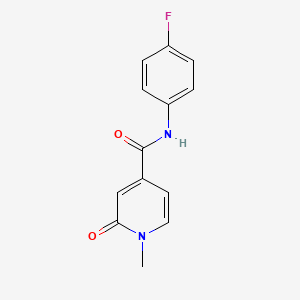
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione (PPID) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of neurotransmitters, such as GABA and glutamate. This compound has been shown to enhance GABAergic neurotransmission, which is thought to contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to modulate glutamatergic neurotransmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields of research. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that this compound has not been extensively studied in humans, which limits its potential applications in clinical research.
将来の方向性
There are several future directions for research on 3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a radioprotective agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione can be synthesized using different methods, including the reaction of 3-aminopropyl-1-pyrazole with maleic anhydride and subsequent treatment with hydrazine hydrate. Another method involves the reaction of 3-aminopropyl-1-pyrazole with maleic acid and subsequent treatment with hydrazine hydrate. The synthesis of this compound has also been achieved using a one-pot reaction of 3-aminopropyl-1-pyrazole, maleic anhydride, and hydrazine hydrate. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
3-(3-Pyrazol-1-ylpropyl)imidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use as a radioprotective agent and as a modulator of the immune system.
特性
IUPAC Name |
3-(3-pyrazol-1-ylpropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-8-7-10-9(15)13(8)6-2-5-12-4-1-3-11-12/h1,3-4H,2,5-7H2,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBCWNEYBWYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)

![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)
![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)




